BenchChemオンラインストアへようこそ!

Cyclopropyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Nuclear receptor modulation FXR antagonism PXR agonism

Cyclopropyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone (CAS 1171335-60-6) is a synthetic small molecule classified within the 1,3,4-oxadiazol-2-yl-piperidine chemotype. Its structure integrates a cyclopropylcarbonyl group at the piperidine nitrogen, a furan-2-yl substituent at the 5-position of the central 1,3,4-oxadiazole ring, and a piperidine ring linking these moieties.

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 1171335-60-6
Cat. No. B2630859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
CAS1171335-60-6
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESC1CC1C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
InChIInChI=1S/C15H17N3O3/c19-15(11-3-4-11)18-7-5-10(6-8-18)13-16-17-14(21-13)12-2-1-9-20-12/h1-2,9-11H,3-8H2
InChIKeyBAFATCFZNNPWCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclopropyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: Core Scaffold and Procurement Identity


Cyclopropyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone (CAS 1171335-60-6) is a synthetic small molecule classified within the 1,3,4-oxadiazol-2-yl-piperidine chemotype. Its structure integrates a cyclopropylcarbonyl group at the piperidine nitrogen, a furan-2-yl substituent at the 5-position of the central 1,3,4-oxadiazole ring, and a piperidine ring linking these moieties [1]. This specific regioisomeric arrangement—a 1,3,4-oxadiazole core with a C2-piperidine attachment—distinguishes it from the more extensively studied 1,2,4-oxadiazole regioisomers that have been reported as dual FXR/PXR modulators [2]. The compound is catalogued in PubChem (CID 44062045) with a molecular weight of 287.31 g/mol, zero hydrogen bond donors, and five hydrogen bond acceptor sites [3]. Its commercial availability as a research-grade building block is documented through multiple vendor channels, though published quantitative biological activity data remain sparse, placing this compound at an early discovery-stage validation point rather than a late-stage lead optimization context.

Why Generic 1,3,4-Oxadiazole-Piperidine Substitution Is Insufficient for Cyclopropyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone Procurement


The 1,3,4-oxadiazol-2-yl-piperidine scaffold is not a monolithic class; minor structural variations produce divergent pharmacological and physicochemical profiles. For this specific compound, two structural features preclude simple interchange with analogs: (i) the cyclopropylcarbonyl N-substituent on the piperidine ring, which imparts distinct conformational constraints and metabolic stability characteristics compared to bulkier aryl or alkyl amide variants found in patents such as WO2012087521, where cyclopropyl is explicitly preferred for certain FXR-modulating compounds [1]; and (ii) the furan-2-yl group at the oxadiazole 5-position, which provides a specific heteroaryl electronic profile and hydrogen-bonding geometry that differs from phenyl, thienyl, or pyridyl congeners. Within the broader 4-oxadiazolyl-piperidine patent landscape, compounds are explicitly differentiated by their substituent patterns for distinct therapeutic indications, including pain, diarrhea, and nuclear receptor modulation [2][3]. Replacing the cyclopropyl group with an m-tolyl, 4-methoxybenzoyl, or N-arylacetamide moiety—as seen in closely catalogued analogs (CAS 1209181-39-4, 1251564-55-2)—would fundamentally alter lipophilicity, target engagement geometry, and potentially biological activity, making generic interchange scientifically unjustified without direct comparative validation data.

Quantitative Differentiation Evidence for Cyclopropyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone Against Closest Analogs


1,3,4-Oxadiazole Regioisomerism: Structural Differentiation from 1,2,4-Oxadiazole Congeners

The target compound features a 1,3,4-oxadiazole core, which is a distinct regioisomer from the 1,2,4-oxadiazole derivatives reported as dual FXR antagonists/PXR agonists in the Molecules 2023 study [1]. While the 1,2,4-oxadiazole series yielded compounds 5 and 11 with dual FXR/PXR modulatory activity (specific IC50/EC50 values not publicly disclosed for comparison), the 1,3,4-oxadiazole scaffold positions the heteroatoms differently, altering the hydrogen-bond acceptor geometry and dipole moment. This regioisomeric switch can fundamentally change target binding profiles, as demonstrated across multiple oxadiazole medicinal chemistry campaigns. The target compound's 1,3,4-oxadiazole core places the furan substituent at the 5-position and the piperidine at the 2-position, whereas the 1,2,4-series reported by Finamore et al. has an inherently different substitution pattern that affects ligand-receptor complementarity at the FXR ligand-binding domain.

Nuclear receptor modulation FXR antagonism PXR agonism

Cyclopropylcarbonyl N-Substitution: Conformational Constraint Versus Bulkier Acyl Analogs

The N-cyclopropylcarbonyl group on the piperidine ring of the target compound provides a unique combination of conformational restriction and moderate lipophilicity compared to structurally catalogued analogs bearing bulkier N-acyl substituents. This specific substitution is highlighted in FXR-related patent WO2012087521, where cyclopropyl is explicitly recited as a preferred R2 substituent for compounds of Formula I and II, suggesting its favorable profile for target engagement [1]. Computationally, the target compound has a computed XLogP3-AA of 1 and a topological polar surface area (tPSA) of approximately 68 Ų [2]. In contrast, the m-tolyl analog (CAS not available for direct comparison in PubChem) bears a larger aromatic N-substituent that would increase lipophilicity and alter the conformational landscape of the piperidine ring, potentially affecting both physicochemical properties and binding pharmacokinetics. The cyclopropyl group's compact, sp³-rich character distinguishes it from planar aryl or extended alkyl amide congeners commonly catalogued in the same chemical space.

Conformational analysis Metabolic stability Lipophilicity optimization

Furan-2-yl Heteroaryl Substituent: Electronic Differentiation from Phenyl and Thienyl Analogs

The furan-2-yl group at the oxadiazole 5-position provides a specific oxygen-containing heteroaryl interaction surface that contrasts with the phenyl and thienyl substituents commonly found in related oxadiazole-piperidine patent libraries. The furan oxygen serves as an additional hydrogen-bond acceptor, complementing the oxadiazole ring's acceptor sites. In the broader context of oxadiazole-containing FXR modulators, heteroaryl selection at this position is known to influence both potency and selectivity profiles, though specific quantitative data for this compound are not publicly reported [1]. The target compound's furan ring also introduces distinct electronic effects compared to the isosteric thiophene, as oxygen's higher electronegativity modulates the electron density of the conjugated oxadiazole-furan system, potentially affecting π-stacking interactions within hydrophobic binding pockets. The patent WO2019209948A1 encompassing oxadiazole-piperidine compounds broadly claims various heteroaryl substitutions, indicating the pharmaceutical relevance of this structural diversification [2].

Heteroaryl SAR Hydrogen-bond acceptor geometry π-stacking interactions

Hydrogen-Bond Acceptor/Donor Profile: Physicochemical Differentiation from Close Analogs

The target compound has zero hydrogen-bond donors (HBD) and five hydrogen-bond acceptors (HBA), as computed by PubChem [1]. This HBD=0 profile is notable because it eliminates donor-mediated desolvation penalties while retaining multiple acceptor sites for target hydrogen-bonding. In comparison, analogs bearing secondary amides or hydroxyl-containing side chains (e.g., compounds with N-(2-methoxyphenyl)acetamide groups) introduce hydrogen-bond donors that can reduce membrane permeability. The computed XLogP3-AA of 1 and molecular weight of 287.31 g/mol place this compound within favorable drug-like chemical space according to Lipinski's rule of five, with a low rotatable bond count of 3 contributing to reduced conformational entropy upon binding. These computed properties provide a baseline for differentiating the compound from larger, more lipophilic analogs that may have inferior permeability or solubility profiles, though experimental validation data are required.

Drug-likeness Permeability Solubility prediction

Recommended Application Scenarios for Cyclopropyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone Based on Quantitative Differentiation Evidence


Nuclear Receptor (FXR/PXR) Probe Development Using a 1,3,4-Oxadiazole Scaffold

Given the patent precedent for oxadiazole-piperidine compounds in FXR modulation (WO2012087521) and the distinct 1,3,4-oxadiazole regioisomer architecture of the target compound, it is positioned as a structural probe for exploring whether 1,3,4-oxadiazoles can recapitulate or differentiate from the dual FXR/PXR modulatory activity reported for 1,2,4-oxadiazole derivatives [1][2]. The cyclopropyl group, explicitly preferred in FXR modulator patent claims, makes this compound a particularly relevant candidate for FXR-focused screening cascades. Researchers procuring this compound for nuclear receptor assays should compare its activity against the 1,2,4-oxadiazole benchmark compounds 5 and 11 from the Finamore et al. 2023 study.

Structure-Activity Relationship (SAR) Exploration of N-Acyl Substituent Effects in Oxadiazole-Piperidine Series

The cyclopropylcarbonyl N-substituent represents a minimal, strained-ring amide that can serve as a reference point for SAR studies comparing the impact of increasingly bulky N-acyl groups on target potency, selectivity, and ADME properties. Procurement of this compound enables systematic matched-pair analysis against analogs bearing m-tolyl, 4-methoxybenzoyl, N-arylacetamide, or other N-substituents documented in the patent literature [1]. The computed physicochemical properties (XLogP3 = 1, HBD = 0, rotatable bonds = 3) provide a baseline for benchmarking the property shifts induced by N-substituent expansion [3].

Heteroaryl Scanning for Oxadiazole 5-Position Optimization

The furan-2-yl substituent provides a distinct oxygen-containing heteroaryl moiety at the critical oxadiazole 5-position. This compound can serve as a key member of a heteroaryl scanning library that includes phenyl, thienyl, pyridyl, and other 5-membered heterocycle variants to probe the electronic and steric requirements of the target binding pocket [2]. The furan oxygen's hydrogen-bond acceptor capacity and its impact on oxadiazole electron density provide a specific interaction geometry not achievable with carbon-only aryl rings.

Computational Chemistry and Docking Studies Benchmarking

With a moderate molecular weight (287.31 Da), low conformational flexibility (3 rotatable bonds), and well-defined computed properties, this compound is suitable as a benchmarking ligand for validating docking protocols and molecular dynamics simulations targeting oxadiazole-recognizing protein pockets [3]. Its zero hydrogen-bond donor count simplifies the analysis of protein-ligand hydrogen-bond networks, making it a clean system for computational method development before advancing to more complex analogs.

Quote Request

Request a Quote for Cyclopropyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.